molecular formula C12H12N2O B13889273 4-cyclobutyl-2H-phthalazin-1-one

4-cyclobutyl-2H-phthalazin-1-one

Cat. No.: B13889273
M. Wt: 200.24 g/mol
InChI Key: FUGIDLKAAXBTCY-UHFFFAOYSA-N
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Description

4-cyclobutyl-2H-phthalazin-1-one is a chemical compound belonging to the phthalazinone family. Phthalazinones are known for their diverse pharmacological activities, including anticancer, antidiabetic, antiasthmatic, antihistaminic, antihypertensive, antithrombotic, antidepressant, anti-inflammatory, and analgesic effects . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 4-cyclobutyl-2H-phthalazin-1-one typically involves the reaction of 2-carboxybenzaldehyde with cyclobutylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-cyclobutyl-2H-phthalazin-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-2H-phthalazin-1-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of phthalazinone have been shown to inhibit enzymes like poly ADP-ribose polymerase (PARP) and mitogen-activated protein kinase (MAPK), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.

Comparison with Similar Compounds

4-cyclobutyl-2H-phthalazin-1-one can be compared with other phthalazinone derivatives, such as:

The uniqueness of this compound lies in its specific cyclobutyl group, which may confer distinct pharmacological properties compared to other derivatives.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-cyclobutyl-2H-phthalazin-1-one

InChI

InChI=1S/C12H12N2O/c15-12-10-7-2-1-6-9(10)11(13-14-12)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,14,15)

InChI Key

FUGIDLKAAXBTCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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